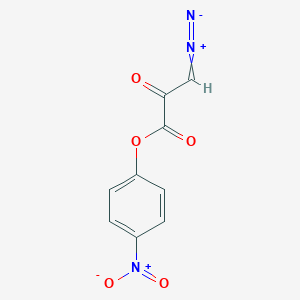

4-Nitrophenyl 3-diazopyruvate

Description

Broader Context: Significance of Stabilized Diazo Compounds in Chemical Biology

Diazo compounds, characterized by the presence of a C=N₂ functional group, are known for their broad and tunable reactivity. raineslab.comnih.gov However, simple diazoalkanes like diazomethane (B1218177) are often highly toxic and explosively reactive, limiting their utility in biological systems. raineslab.com The key to their safe and effective use in chemical biology lies in "stabilization." This is typically achieved by placing the diazo group adjacent to an electron-withdrawing group, such as a carbonyl. This electronic delocalization diminishes the basicity of the α-carbon, rendering the compound more stable and compatible with the aqueous environment of living systems. raineslab.comnih.gov

These stabilized diazo compounds have emerged as versatile tools for chemical biologists. raineslab.comnih.govnih.govresearchgate.net Their chemoselectivity allows for specific reactions even in the complex milieu of a cell. nih.govresearchgate.net Unlike the widely used azido (B1232118) groups, diazo groups are smaller and exhibit a broader range of reactivity, making them attractive for various applications. raineslab.com They have been successfully employed as chemical probes to modify and study proteins and nucleic acids, providing valuable insights into their structure and function. nih.govresearchgate.net The presence of diazo groups in some natural products further underscores their potential for metabolic stability and utility within a biological context. raineslab.comnih.gov

Historical Development and Initial Research on Diazopyruvate Derivatives

The exploration of diazo compounds in protein chemistry has a history dating back to the mid-20th century. Early on, reagents like 2-diazoacetamide and N-(diazoacetyl)glycinamide were used to identify reactive carboxylic acid groups in proteins, although these studies often required a large excess of the reagent. rsc.org

The development of diazopyruvate derivatives, and specifically 4-nitrophenyl 3-diazopyruvate, marked a significant advancement. In the late 1980s, research began to focus on creating heterobifunctional cross-linking agents that were both nucleophile-specific and photoactivatable. nih.gov This led to the synthesis of DAPpNP, a compound designed to react with primary and secondary amines to form stable 3-diazopyruvamides. nih.gov These derivatives could then be photolysed to generate highly reactive ketene (B1206846) amides, capable of cross-linking to other molecules. nih.gov This pioneering work laid the foundation for the diverse applications of this compound seen today.

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) 3-diazo-2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O5/c10-11-5-8(13)9(14)17-7-3-1-6(2-4-7)12(15)16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRPKWLNHWPCSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(=O)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111337-51-0 | |

| Record name | 4-Nitrophenyl 3-diazopyruvate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111337510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Mechanistic Studies of 4 Nitrophenyl 3 Diazopyruvate Photoreactivity

Photochemical Pathways Initiating Reactivity

The initiation of 4-nitrophenyl 3-diazopyruvate's reactivity is a photochemical process triggered by ultraviolet (UV) light. This process involves the photolysis of the diazo group, leading to the formation of highly reactive intermediates.

Exposure to UV light induces the photolysis of the diazo group in this compound and its derivatives, 3-diazopyruvamides. nih.govumich.edu This photochemical reaction involves the loss of a dinitrogen (N₂) molecule. wikipedia.org The photolysis can be achieved using a mercury lamp or by irradiation at specific wavelengths, such as 300 nm or 360 nm. nih.govumich.edunih.gov Studies have shown that complete photolysis of the diazo moiety can be achieved in as little as 10 minutes with a UV light source. umich.edu

Following the expulsion of dinitrogen during photolysis, a highly reactive carbene intermediate is formed. nih.govnih.gov Carbenes are neutral chemical species containing a carbon atom with two unshared valence electrons. The formation of this carbene intermediate is a critical step in the reaction cascade, as its electrophilic nature drives subsequent reactions. nih.gov

Subsequent Rearrangement and Transformation Reactions

The carbene intermediate generated from the photolysis of this compound is unstable and readily undergoes further reactions, leading to the formation of more stable products.

The carbene intermediate undergoes a well-established reaction in organic chemistry known as the Wolff rearrangement. wikipedia.orgbioone.org This rearrangement involves a 1,2-shift, converting the α-diazocarbonyl compound into a ketene (B1206846). wikipedia.org In the case of 3-diazopyruvamides derived from this compound, this rearrangement results in the formation of a ketene amide. nih.govwikipedia.orgnih.gov This transformation is a key step that converts the initial photoproduct into a species capable of reacting with various nucleophiles. nih.govwikipedia.org

The ketene group is highly reactive and unstable in aqueous solutions. nih.govresearchgate.net In the presence of water, the ketene intermediate readily undergoes hydrolysis. nih.govstackexchange.com This reaction involves the nucleophilic attack of a water molecule on the ketene, leading to the formation of a carboxylic acid derivative, specifically a carboxylate. wikipedia.orgnih.govstackexchange.com This conversion from a highly reactive ketene to a more stable carboxyl group is a crucial step in applications such as the immobilization of DNA, where the newly formed carboxyl group can be utilized for subsequent covalent bonding. nih.govresearchgate.net

Reactivity with Biological Nucleophiles

The reactive intermediates generated from the photoreactivity of this compound, particularly the ketene, can efficiently react with a variety of biological nucleophiles. The ketene amide formed after the Wolff rearrangement readily acylates nucleophilic species, leading to the formation of malonic acid amide derivatives. nih.gov

Acylation of Primary and Secondary Amine Functional Groups

This compound is a heterobifunctional cross-linking agent designed for the specific acylation of primary and secondary amine groups. nih.gov The 4-nitrophenyl group is an effective leaving group, facilitating the nucleophilic attack by an amine on the carbonyl carbon of the pyruvate (B1213749) moiety. emerginginvestigators.org This reaction proceeds with high yield to form stable 3-diazopyruvamide derivatives. nih.gov The process is versatile, with successful acylation reported for a wide range of amines, including aromatic amines, amino acids, peptides, and synthetic DNA oligomers modified with a 5' amino group. nih.govresearchgate.net

The true utility of this initial acylation lies in the subsequent photoreactivity of the newly formed 3-diazopyruvamide. Upon photolysis with light at wavelengths typically around 300 nm, the diazopyruvamide undergoes a Wolff rearrangement. nih.govnih.gov This photochemical transformation expels molecular nitrogen and generates a highly reactive ketene amide intermediate. nih.govbioone.org This ketene is a powerful acylating agent that can readily react with nearby nucleophiles to form stable covalent bonds, such as malonic acid amide derivatives, effectively creating a cross-link. nih.gov This two-step mechanism allows the agent to be first targeted to a specific protein or biomolecule via its amine-reactive handle, followed by light-induced activation to cross-link with interacting partners. ontosight.ainih.gov

| Amine Source | Initial Reaction Product | Photo-Activated Intermediate | Final Product (after photolysis and reaction) | Reference |

|---|---|---|---|---|

| Primary/Secondary Amines (general) | 3-Diazopyruvamide | Ketene Amide | Malonic Acid Amide Derivative | nih.gov |

| Amino Acids / Peptides | Peptide-3-Diazopyruvamide Conjugate | Peptide-Ketene Amide Conjugate | Cross-linked Peptide/Protein | nih.gov |

| 5'-Amino-Modified DNA | 5'-(3-Diazopyruvamide)-DNA | 5'-(Ketene Amide)-DNA | Immobilized/Cross-linked DNA | researchgate.net |

| Polyamidoamine (PAMAM) Dendrimer | Octadiazopyruvoyl PAMAM (8G.1 DAP) | Octa-ketene PAMAM | Cross-linked Dendrimer | nih.gov |

Interactions with Thiol Moieties and Other Nucleophiles

Following photolysis and the Wolff rearrangement, the generated ketene intermediate is highly reactive and not exclusively selective for amines. nih.govbioone.org It will efficiently acylate other nucleophilic species present in its immediate environment. nih.gov This broader reactivity has been harnessed to create more specialized probes. For instance, a cleavable, thiol-specific photoactivatable cross-linking agent was developed from cystamine, indicating that the ketene intermediate can be directed to react with thiol moieties. nih.gov

One of the most significant competing nucleophiles in biological systems is water. nih.govbioone.org In aqueous solutions, the highly reactive ketene can be readily quenched by water molecules. researchgate.netnih.gov This reaction leads to the formation of a carboxyl group, converting the ketene amide into a malonic acid amide derivative. nih.govresearchgate.net This side reaction can reduce the efficiency of the desired intermolecular cross-linking, particularly in highly hydrated environments like living tissue. nih.govbioone.org The competition between the target nucleophile and the surrounding water is a critical factor in the application of this chemistry. nih.gov

| Photo-Generated Intermediate | Reacting Nucleophile | Reaction Product | Significance | Reference |

|---|---|---|---|---|

| Ketene Amide | Amine (R-NH₂) | Malonamide (B141969) Derivative (Cross-link) | Desired cross-linking reaction with proteins/peptides. | nih.gov |

| Ketene Amide | Thiol (R-SH) | Thioester Derivative | Enables targeting of cysteine residues; basis for thiol-specific probes. | nih.gov |

| Ketene Amide | Water (H₂O) | Malonic Acid Amide Derivative (Carboxylic Acid) | Major competing reaction in aqueous media, reduces cross-linking yield. | researchgate.netnih.govbioone.org |

Control and Specificity of Reaction Outcomes

The effectiveness of this compound in complex biological settings depends on the ability to control its reactivity and direct it toward specific targets. This control is achieved through the compound's inherent two-stage activation mechanism and is influenced by the surrounding chemical environment. ontosight.ainih.gov

Tunable Reactivity and Chemoselectivity in Complex Media

The reactivity of DAPpNP is inherently tunable due to its sequential, two-step activation process. The first step, the acylation of amines, is a thermally controlled chemical reaction that exhibits high chemoselectivity for primary and secondary amines over other nucleophiles like alcohols or thiols. nih.govemerginginvestigators.org This allows for the specific "arming" of a biomolecule of interest in a complex mixture. ontosight.ai

| Reaction Stage | Activation Method | Key Reactant | Selectivity | Basis of Control | Reference |

|---|---|---|---|---|---|

| 1: Acylation | Thermal (mixing) | This compound | High (Primary/Secondary Amines) | Inherent chemoselectivity of the 4-nitrophenyl ester group. | nih.gov |

| 2: Cross-linking | Photochemical (light exposure) | Ketene Amide Intermediate | Low (reacts with various nucleophiles) | Spatiotemporal control of light exposure; proximity to target. | bioone.org |

Influence of Solvent and Environmental Conditions on Reaction Products

The outcome of reactions involving this compound and its derivatives is highly dependent on the solvent and other environmental factors like pH. nih.govpsu.edu The most critical factor influencing the fate of the photogenerated ketene is the presence of water. nih.govbioone.org As a potent nucleophile, water effectively competes with the intended biological targets (e.g., amine or thiol groups on a protein). bioone.org In highly aqueous or hydrated environments, the yield of the desired cross-linked product is often diminished due to the competing formation of a carboxylic acid via ketene hydrolysis. nih.gov Research on collagen cross-linking showed that the strength of bonding decreased rapidly with increasingly hydrated tissue, underscoring the competition of water for the ketene. nih.gov

Studies on the aminolysis of related 4-nitrophenyl esters have shown that the nature of the solvent (e.g., water, DMSO, acetonitrile) can dramatically influence reaction rates and even alter the fundamental reaction mechanism. psu.eduresearchgate.net For example, a reaction might proceed through a stepwise mechanism in one solvent but a concerted mechanism in another. psu.edu

The environmental pH is another critical variable. The hydrolysis of related 4-nitrophenyl esters is known to be pH-dependent, with different mechanisms dominating in acidic, neutral, and basic conditions. chemrxiv.org Under basic conditions, direct attack by hydroxide (B78521) ions (OH⁻) can become a significant pathway for the cleavage of the ester, potentially competing with the desired acylation of amines. researchgate.netchemrxiv.org This suggests that the efficiency of both the initial acylation step and the stability of the resulting products can be modulated by the pH of the reaction medium.

| Condition | Influence on Reaction Pathway | Resulting Product/Outcome | Reference |

|---|---|---|---|

| High Water Concentration / Hydrated Tissue | Water acts as a competing nucleophile for the photogenerated ketene. | Increased formation of carboxylic acid; decreased yield of cross-linked product. | nih.govbioone.org |

| Aprotic Solvent (e.g., MeCN, DMSO) | Alters solvation of reactants and transition states, potentially changing the reaction mechanism (e.g., stepwise vs. concerted). | Reaction rates and mechanism can differ significantly from aqueous media. | psu.edu |

| Basic pH (High OH⁻ Conc.) | Hydroxide can act as a nucleophile, promoting hydrolysis of the 4-nitrophenyl ester. | Potential for undesired cleavage of the parent compound, competing with amine acylation. | researchgate.netchemrxiv.org |

Advanced Applications in Chemical Biology and Biomedical Research

Design and Utilization as Photoaffinity Probes

4-Nitrophenyl 3-diazopyruvate (DAPpNP) is a key reagent for the synthesis of photoaffinity probes and nucleophile-specific, photoactivatable cross-linking agents. nih.govresearchgate.net Its heterobifunctional nature is central to its utility. The molecule possesses two distinct reactive groups: a p-nitrophenyl ester and a diazo group. ontosight.ai

The p-nitrophenyl ester group readily acylates primary and secondary amines, such as those found in amino acids and peptides, to form stable 3-diazopyruvamide derivatives in high yields. nih.govresearchgate.net This reaction allows for the specific tagging of a molecule of interest. The second functional group, the diazopyruvamide, is photoreactive. nih.gov Upon exposure to UV light (around 300-360 nm), it undergoes photolysis and a Wolff rearrangement to generate a highly reactive ketene (B1206846) amide. nih.govnih.gov This ketene intermediate can then efficiently acylate nearby nucleophilic species, forming stable covalent bonds and thus cross-linking the probe to its target. nih.gov This dual functionality allows researchers to first attach DAPpNP to a known biomolecule and then use light to initiate a covalent linkage to an unknown interacting partner, making it an invaluable tool for studying molecular interactions, protein structure, and function. nih.govontosight.ai

Tissue Modification and Biomedical Material Development

The unique reactivity of diazopyruvoyl compounds has been harnessed for the development of innovative biomaterials and tissue modification techniques, particularly in the field of ophthalmology and tissue engineering.

Researchers have designed and synthesized specific bifunctional cross-linking agents from this compound to strengthen collagenous tissues. nih.govbioone.org A key example is N,N'-bis(3-diazopyruvoyl)-2,2'-(ethylenedioxy)bis(ethylamine) (DPD), which was specifically created to cross-link Type-I collagen. nih.gov Upon photoactivation with near-UV light (320-390 nm), DPD effectively cross-links amine groups, such as those on lysine (B10760008) and hydroxylysine residues, within the collagen matrix. nih.govbioone.orgpsu.edu

This technique has been tested on various tissues. In experiments with rabbit Achilles tendon, DPD-based cross-linking produced welds with an average tensile strength of 11.95 N/cm², significantly stronger than controls. nih.govresearchgate.net Application to bovine corneal stroma has also been explored, demonstrating that DPD can strongly bond corneal tissue to itself, with shear strengths reaching as high as 46.5 N/cm². psu.edu The degree of tissue hydration was found to be a critical factor, with dehydrated tissues forming stronger bonds, likely due to the reduced distance between collagen fibrils. psu.edunih.gov To enhance cross-linking efficacy, a multifunctional, water-soluble agent, octadiazopyruvoyl PAMAM (8G.1 DAP), was synthesized using a dendrimer scaffold. nih.gov This reagent created cornea-to-cornea bonds with tensile strengths up to 92 N/cm² in dehydrated tissues. nih.gov

| Tissue Type | Cross-linking Agent | Maximum Tensile Strength (N/cm²) | Reference |

| Gelatin Strips (Collagen Model) | DPD | >100 | nih.govbioone.org |

| Rabbit Achilles Tendon | DPD | 11.95 | nih.govresearchgate.net |

| Bovine Corneal Stroma | DPD | 46.5 | psu.edu |

| Dehydrated Bovine Corneal Stroma | 8G.1 DAP | 92 | nih.gov |

The process of using photoactivated cross-linkers like DPD to join biological tissues is often referred to as "photochemical welding". nih.gov This technique offers a potential alternative to conventional sutures for wound closure. psu.edu The method relies on applying a solution of the cross-linking agent between two pieces of tissue, which are then irradiated with light of an appropriate wavelength. nih.govpsu.edu The photo-Wolff rearrangement of the diazopyruvoyl groups generates reactive ketenes that form covalent bonds with nucleophiles on the apposed tissue surfaces, effectively welding them together. bioone.orgnih.gov

Studies using gelatin strips as a model for collagenous tissue demonstrated the formation of strong, brittle welds with tensile strengths exceeding 100 N/cm². nih.govbioone.org No weld formation was observed in the absence of either the DPD agent or light, confirming the photochemical nature of the process. nih.govbioone.org This technology has been successfully applied to bond corneal stromal tissue and has shown feasibility for bonding tissue to other materials, such as glass, which could be valuable for anchoring medical devices like keratoprostheses. psu.edu The development of these photochemical welding techniques represents a significant advance in creating strong, targeted bonds for tissue repair and biomedical engineering. psu.edunih.gov

The diazopyruvoyl (DAP) group, derived from this compound, can be used not only for cross-linking but also for the covalent attachment of labels to proteins and tissues. bioone.org By tethering a fluorescent molecule to the diazopyruvoyl moiety, researchers can create photoactivatable fluorescent probes. bioone.org

An example of this application is the synthesis of a fluorescent coumaryl diazopyruvamide (CGDP). bioone.org This compound was used to photochemically label Type-I collagen, demonstrating that the DAP group can effectively deliver and covalently bind a fluorescent tag to a target protein upon irradiation. bioone.org This approach allows for the specific labeling of molecules containing nucleophilic amine groups. bioone.org The availability of these target amine sites in tissues like gelatin and collagen was confirmed by their reaction with o-phthalaldehyde, which produces a fluorescent derivative of the protein, thereby verifying the potential for labeling. nih.govresearchgate.net This capability is crucial for visualizing protein localization, tracking molecular interactions, and studying tissue structures.

Spectroscopic Analysis of Reaction Intermediates and Products

Spectroscopic methods are fundamental in elucidating the chemical transformations of this compound. Key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the structure of synthesized diazopyruvoyl-containing molecules. For instance, in the synthesis of an octa-substituted diazopyruvoyl PAMAM dendrimer (8G.1 DAP), ¹H NMR and mass spectrometry were used to verify the incorporation of eight diazopyruvoyl groups. nih.gov The ¹³C NMR spectrum of 8G.1 DAP showed characteristic resonances for the diazoketone and amide functions at δ 182, 172, and 161 ppm. nih.gov

UV-Visible Spectroscopy : This technique is crucial for monitoring reactions involving this compound. The photochemical rearrangement of diazopyruvamides can be followed by observing the disappearance of the diazoketo chromophore upon irradiation. nih.gov For example, the photolysis of 8G.1 DAP in methanol (B129727) at 300 nm showed a rapid decrease in the UV absorption maxima at 253 nm and 300 nm. nih.gov Furthermore, the release of 4-nitrophenol (B140041) or its derivatives during hydrolysis or other reactions can be quantified by monitoring the absorbance at specific wavelengths, such as 413 nm for the 4-nitrophenolate (B89219) ion under basic conditions. emerginginvestigators.orgsemanticscholar.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. A significant feature for compounds containing the diazopyruvoyl group is an intense IR band for the diazo group, typically observed around 2122 cm⁻¹. nih.gov

Mass Spectrometry (MS) : MS is employed to determine the molecular weight of the synthesized compounds and to confirm their identity. For example, the calculated mass of 8G.1 DAP (2196.99) was confirmed by the experimental value of 2197 (ESMS). nih.gov Mass spectrometry of a DAP-modified peptide revealed a major peak with the expected molecular weight, confirming the successful conjugation. umich.edu

| Spectroscopic Technique | Application for this compound | Key Findings |

| ¹H NMR | Structural confirmation of diazopyruvoyl derivatives. | Verified the incorporation of eight diazopyruvoyl groups onto a PAMAM dendrimer. nih.gov |

| ¹³C NMR | Identification of diazoketone and amide functional groups. | Showed characteristic carbon resonances at δ 182, 172, and 161 ppm. nih.gov |

| UV-Vis | Monitoring photochemical reactions and hydrolysis. | Followed the rapid disappearance of the diazoketo chromophore upon photolysis. nih.gov Quantified the release of 4-nitrophenol. emerginginvestigators.orgsemanticscholar.org |

| IR | Detection of the diazo functional group. | Displayed an intense band for the diazo group at 2122 cm⁻¹. nih.gov |

| MS | Determination of molecular weight and confirmation of identity. | Matched the calculated mass of synthesized compounds with experimental values. nih.govumich.edu |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for the purification of this compound derivatives and for assessing the purity of the final products. psu.edu

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC is a powerful tool for separating and purifying reaction products. For instance, a DAP-modified peptide was successfully separated from unreacted reagents using C-18 reverse-phase HPLC. umich.edu HPLC methods can be developed using mobile phases such as acetonitrile (B52724) and water with additives like phosphoric or formic acid for mass spectrometry compatibility. sielc.com

Column Chromatography : This technique is widely used for the purification of synthesized compounds on a larger scale. khanacademy.org For example, after a reaction, the resulting residue can be purified by column chromatography on silica (B1680970) gel with an appropriate solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol. rsc.org

Thin-Layer Chromatography (TLC) : TLC is a quick and convenient method for monitoring the progress of a reaction and for the initial identification of components in a mixture. khanacademy.org It can be used to analyze the products of photolysis reactions, for instance, by spotting the reaction mixture on a TLC plate and developing it with a suitable solvent system like hexane:ethyl acetate. umich.edu

| Chromatographic Technique | Application for this compound | Details |

| HPLC | Separation and purification of modified peptides and other derivatives. | C-18 reverse-phase columns are often used. umich.edu |

| Column Chromatography | Purification of synthesized compounds. | Silica gel is a common stationary phase with various solvent systems. rsc.org |

| TLC | Monitoring reaction progress and product identification. | Useful for analyzing photolysis products. umich.edu |

Advanced Imaging for Characterizing Modified Biomaterials (e.g., Atomic Force Microscopy)

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the characterization of the structural and mechanical properties of biomaterials at the nanoscale. nih.gov It is particularly valuable for studying surfaces modified with molecules like this compound.

When biomaterials are functionalized, for example, by grafting polymers, AFM can provide insights into the topography and molecular-level organization of the modified surfaces. chemrxiv.orgchemrxiv.org This is crucial for understanding how the modification affects the material's interaction with biological systems. chemrxiv.org AFM can be used to investigate the surface of biomaterials both before and after modification, providing data on parameters such as surface roughness and the conformation of grafted molecules. chemrxiv.orgmdpi.com This technique can be applied in various environments, including under physiologically relevant aqueous conditions, which is a significant advantage for studying biological samples. nih.gov

Computational and Theoretical Approaches to Elucidate Reaction Mechanisms

Computational and theoretical methods are increasingly used to gain a deeper understanding of complex reaction mechanisms that are difficult to study experimentally. rsc.org For reactions involving this compound, such as its photochemical rearrangement, computational approaches can model the electronic structure of intermediates and transition states.

The Wolff rearrangement, a key reaction of the diazopyruvoyl group upon photolysis, involves the formation of a carbene and subsequent rearrangement to a ketene. oup.com Quantum mechanical calculations can be employed to map the potential energy surface of this reaction, identifying the lowest energy pathways and providing insights into the reactivity of the intermediates. These theoretical studies complement experimental data from spectroscopic analyses to build a comprehensive picture of the reaction mechanism. Modern computational chemistry can handle increasingly complex systems and account for the role of non-covalent interactions and dynamic effects in reaction mechanisms. rsc.org

Conclusion

4-Nitrophenyl 3-diazopyruvate has proven to be a powerful and versatile tool in the arsenal (B13267) of chemical biologists. Its well-defined synthesis, predictable photochemical reactivity, and heterobifunctional nature have enabled researchers to probe and map a wide range of molecular interactions. From elucidating protein-protein interaction networks to pinpointing the binding sites of small molecules, this compound continues to contribute significantly to our understanding of the molecular machinery of life. As research continues to push the boundaries of what can be studied in living systems, the principles behind the design and application of stabilized diazo compounds like this compound will undoubtedly inspire the development of even more sophisticated chemical probes.

Future Research Perspectives and Translational Potential

Innovation in Photoactivatable Reagent Design

The core utility of 4-Nitrophenyl 3-diazopyruvate lies in its capacity for light-induced reactivity, a feature that researchers are continuously refining to create more sophisticated molecular probes. Upon photolysis, the diazopyruvoyl group undergoes a Wolff rearrangement to form a highly reactive ketene (B1206846) intermediate. This intermediate can then covalently bind to nearby nucleophilic residues on biomolecules, providing a powerful method for capturing transient molecular interactions with high spatiotemporal control.

Innovations in this area are focused on several key aspects:

Wavelength Specificity: Future designs may incorporate chromophores that are sensitive to longer, less damaging wavelengths of light, such as near-infrared (NIR). This would enable deeper tissue penetration and reduce the potential for photodamage in living systems, expanding the scope of in vivo applications.

Cleavable Linkers: The incorporation of cleavable spacer arms within the DAPpNP scaffold is another area of active development. These linkers, which can be broken by specific chemical or enzymatic triggers, would allow for the controlled release of cross-linked partners, facilitating their identification and analysis through techniques like mass spectrometry.

Multi-functionality: Researchers are exploring the synthesis of DAPpNP analogs that incorporate additional functionalities. These could include fluorescent reporters for direct visualization of cross-linking events, or affinity tags for the simplified purification of labeled biomolecules. Such multi-functional reagents would streamline experimental workflows and provide richer datasets.

These advancements in reagent design are poised to provide researchers with a more versatile and powerful toolkit for dissecting complex biological processes with unparalleled precision.

Expansion of Applications in Chemical Biology and Regenerative Medicine

The ability to initiate covalent bond formation with light makes this compound and its derivatives highly attractive for a range of applications in chemical biology and the burgeoning field of regenerative medicine.

In chemical biology, the primary application lies in the mapping of protein-protein interactions. By attaching a DAPpNP-derived moiety to a protein of interest, researchers can, upon illumination, covalently trap its interacting partners. This "photo-affinity labeling" approach is invaluable for identifying the components of dynamic signaling pathways and for validating drug targets. Future applications will likely extend to the in-situ mapping of protein interactomes within living cells, providing a more accurate picture of cellular networks in their native context.

In the realm of regenerative medicine, the focus is on utilizing DAPpNP's cross-linking capabilities to engineer biomaterials with precisely controlled properties. Key areas of expansion include:

Hydrogel Functionalization for 3D Cell Culture: Hydrogels are widely used as scaffolds that mimic the natural extracellular matrix (ECM) to support cell growth in three dimensions. By incorporating DAPpNP-based cross-linkers into hydrogel formulations, it becomes possible to locally and dynamically alter the mechanical properties of the gel using light. elsevierpure.com This spatiotemporal control over matrix stiffness can be used to direct stem cell differentiation and study cellular responses to mechanical cues. nih.gov

Tissue Engineering and Adhesion: The photo-induced covalent bonding facilitated by diazopyruvoyl groups can be harnessed to "weld" tissues together or to adhere engineered tissue constructs to native tissue. Research has already demonstrated the potential of diazopyruvamide-based agents in bonding collagenous tissues. nih.gov Future work may focus on developing biocompatible DAPpNP-based bio-adhesives for sutureless wound closure and the stable integration of tissue grafts.

Controlled Release of Bioactive Molecules: "Caged" compounds are molecules whose biological activity is blocked by a photolabile protecting group. nih.govnih.gov DAPpNP chemistry can be adapted to create caged growth factors or other signaling molecules within a biomaterial scaffold. researchgate.net Targeted light exposure could then trigger the release of these molecules at specific locations and times, enabling precise control over tissue regeneration processes. nih.gov

The expansion of DAPpNP into these areas promises to provide new methods for both understanding fundamental biological processes and for developing novel therapeutic strategies in regenerative medicine.

Integration with Emerging Biotechnological and Nanotechnological Platforms

The convergence of chemistry, biology, and materials science is opening up exciting new avenues for the application of photoactivatable reagents like this compound. The integration of DAPpNP with cutting-edge biotechnological and nanotechnological platforms holds immense potential for creating sophisticated, responsive systems.

Functionalization of Nanoparticles for Targeted Drug Delivery: Nanoparticles are increasingly being explored as vehicles for targeted drug delivery. By functionalizing the surface of nanoparticles with DAPpNP derivatives, it would be possible to create light-sensitive drug carriers. nih.gov Upon reaching a target tissue, irradiation could trigger the cross-linking of the nanoparticles to the local environment, enhancing their retention and enabling sustained drug release. Alternatively, light could be used to induce a conformational change in the nanoparticle shell, triggering the release of its therapeutic cargo. nih.gov

Surface Patterning for Advanced Cell Culture and Biosensors: The ability to create spatially defined patterns of biomolecules on surfaces is crucial for the development of advanced cell culture systems and biosensors. nih.gov Photolithography techniques, which use light to create patterns, can be combined with DAPpNP chemistry to covalently immobilize proteins or other biomolecules onto a substrate with high resolution. This would allow for the creation of micropatterned surfaces that can guide cell attachment and organization, or for the fabrication of highly sensitive and specific biosensor arrays.

Synergy with Gene Editing Technologies: While a direct integration is still speculative, the spatiotemporal control afforded by DAPpNP could potentially be leveraged to enhance the precision of gene editing technologies like CRISPR/Cas9. For instance, DAPpNP-caged guide RNAs or Cas9 inhibitors could be developed to allow for light-activated gene editing in specific cells or tissues, reducing off-target effects.

The integration of this compound with these emerging platforms represents a frontier in scientific research. The ability to control chemical reactivity with light provides a powerful handle for designing next-generation materials and technologies with unprecedented levels of control and functionality.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 4-nitrophenyl derivatives like 3-diazopyruvate, and how can reaction conditions be optimized to avoid undesired byproducts?

- Answer : Cross-aldol condensation is a robust method. For example, using 4-nitrophenylbenzaldehyde and ketones in aqueous solvent with mild bases (e.g., Cs₂CO₃) at 50°C minimizes dehydration, achieving >95% yield. Optimize base strength and reaction time to suppress α,β-unsaturated ketone formation . Key parameters (e.g., base selection, stoichiometry) are detailed in reaction optimization tables (Table 1 in ).

Q. How should researchers characterize 4-nitrophenyl derivatives, and what crystallographic parameters are critical for structural validation?

- Answer : Use NMR (¹H, ¹³C) to confirm regiochemistry and purity. For crystallographic analysis, triclinic systems (space group P1) with unit cell dimensions (e.g., a = 8.1891 Å, b = 8.2417 Å) and torsion angles provide insights into molecular packing and steric effects . Compare experimental data with computational models to resolve ambiguities.

Q. What are the best practices for handling 4-nitrophenyl derivatives in enzymatic assays to ensure accurate kinetic measurements?

- Answer : Use spectrophotometric assays monitoring 4-nitrophenol release at 405 nm. Calibrate pH within the indicator range (4.8–7.6) and account for non-enzymatic hydrolysis via control experiments. Pre-dissolve substrates in DMSO (<1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., 4-nitrophenyl) influence decomposition pathways in phosphonate esters, and what mechanistic insights apply to 3-diazopyruvate derivatives?

- Answer : The 4-nitrophenyl group stabilizes P–C bonds, favoring hydrolysis or self-oxidation pathways. In phosphonates, decomposition path C (intramolecular oxidation forming phosphotriesters) dominates under basic conditions. Apply kinetic isotope effects or DFT calculations to map analogous pathways in diazopyruvate systems .

Q. How can researchers resolve contradictions in enzyme-substrate specificity data involving 4-nitrophenyl derivatives?

- Answer : Validate enzyme purity and substrate compatibility. For example, Dioscorea-derived chitinase (DOI) showed negligible activity with 4-nitrophenyl-N-acetyl substrates due to post-translational modifications. Use site-directed mutagenesis or alternative substrates (e.g., 4-nitrophenyl-β-D-triacetylchitotriose) to probe active-site interactions .

Q. What experimental designs are effective for studying the stability of 4-nitrophenyl 3-diazopyruvate under varying pH and temperature conditions?

- Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. For hydrolytic stability, buffer solutions (pH 2–12) at 25–60°C reveal pH-dependent ester bond cleavage. Correlate Arrhenius plots with activation energy (Eₐ) to predict shelf-life .

Q. How can computational modeling complement experimental data in predicting the reactivity of 4-nitrophenyl derivatives in nucleophilic substitution reactions?

- Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and transition states. For example, the electron-deficient 4-nitrophenyl group enhances electrophilicity at the α-carbon, favoring SN2 mechanisms. Validate predictions with kinetic isotope effects or Hammett plots .

Methodological Notes

- Data Contradiction Analysis : When enzymatic activity data conflicts (e.g., negligible hydrolysis in chitinase assays), verify substrate purity via LC-MS and test alternative enzymes (e.g., lysozyme) .

- Experimental Reproducibility : Replicate synthesis protocols (e.g., aldol condensation) across labs using standardized reagents (e.g., Cs₂CO₃) and characterize intermediates via TLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.